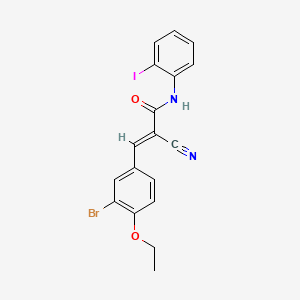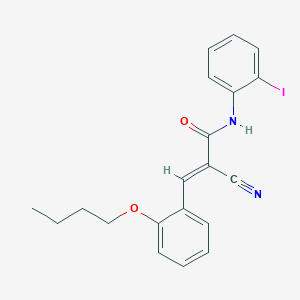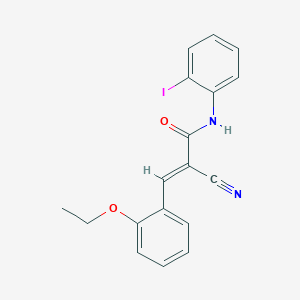
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research. It is a member of the propenamide family and is commonly referred to as BEPPA. BEPPA is a potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is responsible for regulating cell growth, proliferation, and survival. In
作用机制
BEPPA inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the activation of PKB/Akt by phosphoinositide-dependent kinase 1 (PDK1), which is required for its activation. As a result, downstream signaling events that are regulated by PKB/Akt, such as cell survival, proliferation, and metabolism, are inhibited.
Biochemical and Physiological Effects:
BEPPA has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a critical role in the initiation of programmed cell death. BEPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, BEPPA has been shown to protect neurons from oxidative stress and prevent neuroinflammation by inhibiting the activation of microglia and astrocytes.
实验室实验的优点和局限性
One of the major advantages of using BEPPA in lab experiments is its potency and specificity. It is a highly potent inhibitor of the PKB/Akt signaling pathway and has been shown to have minimal off-target effects. Additionally, BEPPA is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BEPPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on BEPPA. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt signaling pathway. Additionally, further research is needed to investigate the potential therapeutic applications of BEPPA in the treatment of various cancers and neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis and purification of BEPPA could lead to its wider use in scientific research.
合成方法
The synthesis of BEPPA involves the condensation reaction of 3-bromo-4-ethoxybenzaldehyde with 2-iodobenzonitrile in the presence of an appropriate base. This reaction results in the formation of the intermediate (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, which can be purified by column chromatography. The final product is obtained by recrystallization from an appropriate solvent.
科学研究应用
BEPPA has been extensively studied for its potential therapeutic applications. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt signaling pathway. BEPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BEPPA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent neuroinflammation.
属性
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPCGMVCRAJIH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)


![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
